4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine
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Overview
Description
4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazolo-pyrazine moiety fused with a pyrrolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: This is achieved by reacting 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Introduction of the Pyrrolidine Ring: The triazolo-pyrazine intermediate is then reacted with a suitable pyrrolidine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition leads to the disruption of signaling pathways essential for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolo-pyrazine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target kinases and have shown promise as anticancer agents.
Uniqueness
4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies .
Properties
IUPAC Name |
3-(4-methoxypyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-16-7-4-8(12-5-7)10-14-13-9-6-11-2-3-15(9)10/h2-3,6-8,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJWFCJPPOYTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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